2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that features a fluorophenyl group, a pyridinyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the fluorophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 2-(4-methylphenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-15-6-4-14(5-7-15)13-18(24)21-10-12-23-11-8-17(22-23)16-3-1-2-9-20-16/h1-9,11H,10,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKKWGDFRWWQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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